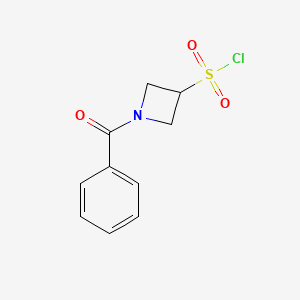

1-Benzoylazetidine-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

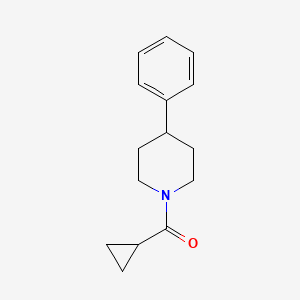

1-Benzoylazetidine-3-sulfonyl chloride is a chemical compound with the formula C10H10ClNO3S and a molecular weight of 259.71 g/mol . It is used in pharmaceutical testing .

Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzoylazetidine-3-sulfonyl chloride are not available, azetidines are known to be used as building blocks for polyamines by anionic and cationic ring-opening polymerization .科学的研究の応用

Reactivity and Catalytic Applications

Friedel-Crafts Sulfonylation in Ionic Liquids 1-Benzoylazetidine-3-sulfonyl chloride's reactivity in ionic liquid media is notable. In one study, the sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride was performed in an ionic liquid, enhancing reactivity and yielding almost quantitative yields under ambient conditions. (27)Al NMR spectroscopy provided mechanistic insights, showing changes in aluminum species speciation during the sulfonylation reaction, indicating interactions between the Lewis acidic species of the ionic liquid and formed HCl (Nara, Harjani, & Salunkhe, 2001).

Copper-Catalyzed Cascade Cyclization The compound has potential use in copper-catalyzed cascade cyclization processes. A method involving 1,7-enynes with aromatic sulfonyl chlorides using a Cu catalyst demonstrated the assembly of benzo[j]phenanthridin-6(5H)-ones, marking a novel approach in Cu-catalyzed cascade cyclization of 1,n-enynes (Liu et al., 2014).

Synthesis and Chemical Transformations

Ionic Liquid Catalysts for Synthesis 1-Benzoylazetidine-3-sulfonyl chloride analogs serve as efficient catalysts in various chemical syntheses. For instance, 1,3-Disulfonic acid benzimidazolium chloride ([Dsbim]Cl) has been applied as a catalyst for the synthesis of dihydropyrimidinones/thiones, showing advantages like short reaction time, high yields, and the ability to be reused several times without significant loss of catalytic activity (Abbasi, 2016).

Synthesis of N-sulfonyl Imines Similarly, 3-Methyl-1-Sulfonic acid imidazolium chloride has been used as a catalyst and solvent for synthesizing N-sulfonyl imines, demonstrating the process's high efficiency and eco-friendliness at room temperature (Zolfigol et al., 2010).

Antimicrobial Applications

Synthesis and Antimicrobial Activity of Derivatives 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, synthesized through a process involving benzhydryl chlorides and subsequent N-sulfonation with sulfonyl chlorides, have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. This underscores the potential of 1-Benzoylazetidine-3-sulfonyl chloride derivatives in agricultural applications (Vinaya et al., 2009).

将来の方向性

特性

IUPAC Name |

1-benzoylazetidine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVBBDHYBQPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylazetidine-3-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)